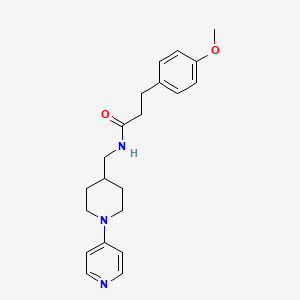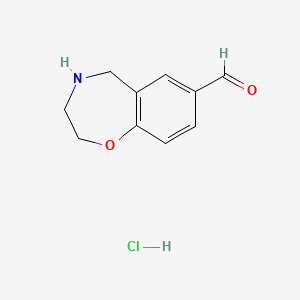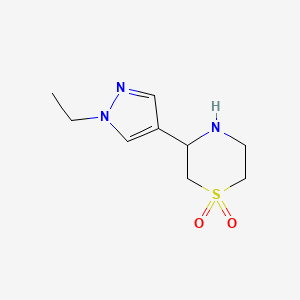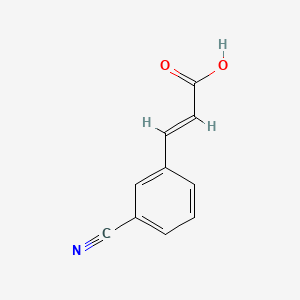
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known as MPMP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide involves the reaction of 4-methoxybenzoyl chloride with N-(1-(pyridin-4-yl)piperidin-4-yl)methanamine in the presence of a base to form the intermediate 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide.
Starting Materials
4-methoxybenzoyl chloride, N-(1-(pyridin-4-yl)piperidin-4-yl)methanamine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve N-(1-(pyridin-4-yl)piperidin-4-yl)methanamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 4-methoxybenzoyl chloride to the reaction mixture while stirring at room temperature., Step 3: Allow the reaction mixture to stir at room temperature for several hours., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide as a white solid.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a critical role in the regulation of mood, motivation, and reward. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to modulate the activity of various receptors, including the mu-opioid receptor, which is involved in the regulation of pain perception.
Efectos Bioquímicos Y Fisiológicos
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is its potent analgesic and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation in animal models. However, one of the main limitations of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is its complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. One area of research is the development of new pain medications based on the structure of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. Another area of research is the investigation of the potential neuroprotective effects of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide and its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-5-2-17(3-6-20)4-7-21(25)23-16-18-10-14-24(15-11-18)19-8-12-22-13-9-19/h2-3,5-6,8-9,12-13,18H,4,7,10-11,14-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWUOKOJQAUCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2660040.png)
![N-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2660042.png)
![5-(4-Methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2660043.png)
![2-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2660046.png)


![rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B2660050.png)

![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2660055.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2660059.png)

![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)
